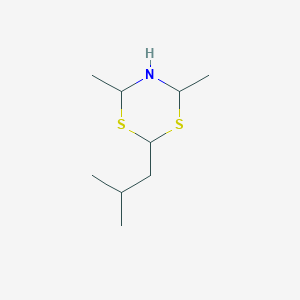

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Description

Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. numberanalytics.com These "heteroatoms" are most commonly nitrogen (N), oxygen (O), and sulfur (S). mdpi.com Heterocycles are of immense importance, making up more than half of all known organic compounds. mdpi.com Their ubiquity is evident in nature, where they form the core structures of essential biomolecules like nucleic acids (DNA and RNA), vitamins, and hormones. rsc.org This natural prevalence has made them a cornerstone of the pharmaceutical, agricultural, and materials science industries. mdpi.commdpi.com The presence of heteroatoms imparts unique physical and chemical properties, often leading to significant biological activity, which is why over half of all FDA-approved drugs contain a heterocyclic component. numberanalytics.comchemicalbook.com

Significance of Sulfur and Nitrogen Containing Heterocycles

Among the diverse families of heterocyclic molecules, those containing both sulfur and nitrogen atoms hold particular significance. mdpi.com The combination of these two distinct heteroatoms within a single ring system creates unique electronic and structural features. mdpi.com This duality often results in compounds with notable biological activities and interesting physicochemical properties, making them valuable scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov For decades, researchers have been interested in S,N-heterocycles for their potential applications in pharmaceuticals and agrochemicals. mdpi.com More recently, their unique structures have led to exploration in the field of advanced materials, such as molecular conductors and magnets. mdpi.com The development of new, efficient synthetic methods for creating these valuable molecules remains an active and important area of chemical research. mdpi.comacs.org

Historical Context of Dithiazine Discovery and Early Studies

The history of 1,3,5-dithiazinane chemistry can be traced back to the mid-19th century. A foundational discovery in this area was the synthesis of 2,4,6-trimethyl-1,3,5-dithiazinane, a compound commonly known as Thialdine (B1265449). wikipedia.org In 1847, the renowned chemists Justus von Liebig and Friedrich Wöhler first prepared this substance by passing hydrogen sulfide (B99878) gas through an aqueous solution of acetaldehyde (B116499) ammonia (B1221849) trimer. wikipedia.org This reaction, a condensation of an aldehyde, ammonia, and hydrogen sulfide, established the fundamental approach for constructing the 1,3,5-dithiazinane ring system that continues to be relevant today. wikipedia.orgresearchgate.net Early studies focused on the basic characterization of these compounds, while later research explored their use as flavor agents in foods and as additives, such as antioxidants in lubricants and accelerators for rubber vulcanization. wikipedia.org

Classification and Nomenclature of 1,3,5-Dithiazines

1,3,5-Dithiazinanes belong to the class of saturated six-membered heterocycles containing two sulfur atoms and one nitrogen atom at positions 1, 3, and 5 of the ring, respectively. The systematic nomenclature of these compounds follows IUPAC (International Union of Pure and Applied Chemistry) guidelines.

The numbering of the dithiazine ring begins at one of the sulfur atoms and proceeds around the ring in a direction that gives the other heteroatoms (the second sulfur and the nitrogen) the lowest possible locants. For the 1,3,5-dithiazinane ring, this numbering is fixed. Substituents on the ring are then named and numbered according to standard IUPAC rules.

The compound of interest, 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane , is named accordingly:

1,3,5-Dithiazinane : Specifies the core heterocyclic ring with sulfur atoms at positions 1 and 3, and a nitrogen atom at position 5.

2-Isobutyl : An isobutyl group is attached to the carbon atom at position 2.

4,6-dimethyl : Methyl groups are attached to the carbon atoms at positions 4 and 6.

This compound is a saturated heterocyclic system, also referred to as perhydro-1,3,5-dithiazine or by names such as dihydro-2-isobutyl-4,6-dimethyl-4H-1,3,5-dithiazine. hc-sc.gc.cachemicalbook.com It is often found and used as a mixture with its structural isomer, 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane . thegoodscentscompany.com

Table 1: Nomenclature Examples for 1,3,5-Dithiazines

| Compound Name | Structure | Key Substituents |

|---|---|---|

| 2,4,6-Trimethyl-1,3,5-dithiazinane (Thialdine) | C[C@H]1NC@@HSC@@HS1 | Three methyl groups at C2, C4, and C6. wikipedia.org |

| This compound | CC(C)CC1NC(C)SC(C)S1 | One isobutyl group at C2; two methyl groups at C4 and C6. |

Research Gaps and Future Directions in Dithiazinane Chemistry

Despite being known for over a century, the field of dithiazinane chemistry presents several areas for future exploration. A primary challenge in heterocyclic chemistry is the development of more efficient, sustainable, and environmentally friendly synthesis methods. numberanalytics.comnumberanalytics.com For dithiazinanes, this involves moving away from harsh reagents and improving the efficiency of multicomponent reactions. researchgate.net There is a growing focus on "green chemistry" approaches, such as using microwave-assisted synthesis or developing novel catalysts to improve reaction yields and reduce waste. numberanalytics.comchim.it

Another significant research gap is the limited understanding of the physicochemical properties and complex stereochemistry of substituted dithiazinanes. numberanalytics.com While some compounds are used as flavor agents, their full potential in other areas like materials science or as ligands for coordination chemistry is not yet fully realized. mdpi.comresearchgate.net

Future research directions will likely include:

Advanced Synthesis: Developing novel catalytic systems and one-pot reactions to create a wider diversity of dithiazinane structures with high selectivity. researchgate.netresearchgate.net

Computational Modeling: Using computational studies to predict the properties, conformations, and potential applications of new dithiazinane derivatives, which can guide synthetic efforts. numberanalytics.comnih.gov

Functional Materials: Exploring the use of dithiazinanes as building blocks for creating polymers or supramolecular structures with tailored functions. rsc.org

Broader Applications: Investigating the biological activities of a wider range of dithiazinane compounds beyond their current use as flavorants, potentially uncovering new pharmaceutical or agrochemical applications. nih.govpeerj.com

Detailed Findings on this compound

This specific dithiazinane is primarily recognized for its application as a flavoring agent. It is a colorless to pale yellow liquid with organoleptic properties described as roasted, cocoa, and peanut-like. google.com Its synthesis and properties are representative of many substituted dithiazinanes.

A common and effective method for synthesizing the 1,3,5-dithiazinane core is through a multicomponent cyclothiomethylation reaction. researchgate.net Based on established procedures for analogous compounds like 2,4,6-triisobutyl-1,3,5-dithiazine, the synthesis would likely involve the reaction of isovaleraldehyde (B47997) (the source of the isobutyl group), acetaldehyde (the source of the methyl groups), ammonia, and hydrogen sulfide. google.com A patent for a similar compound describes reacting isovaleraldehyde first with ammonia to form an intermediate Schiff base, which then reacts with hydrogen sulfide at low temperatures (e.g., -15°C to 0°C). google.com This approach highlights a one-pot method for constructing the heterocyclic ring with its desired substituents.

The compound is typically produced and sold as a mixture of isomers, with the 2-isobutyl-4,6-dimethyl variant being the major component (at least 64%), and the 4-isobutyl-2,6-dimethyl isomer being a significant secondary component (around 18%). thegoodscentscompany.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₉NS₂ | google.com |

| Molecular Weight | 205.39 g/mol | google.com |

| CAS Number | 101517-87-7 | chemicalbook.comhc-sc.gc.ca |

| Appearance | Colorless to pale yellow liquid | thegoodscentscompany.com |

| Boiling Point | 104-115 °C (at 2.5 mm Hg) | google.com |

| Specific Gravity | 0.961 - 0.967 g/cm³ (at 25 °C) | thegoodscentscompany.com |

| Refractive Index | 1.488 - 1.492 (at 20 °C) | thegoodscentscompany.com |

| Flash Point | 136.67 °C (278.00 °F) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPPILNIVWRBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(SC(S1)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869362 | |

| Record name | 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; roasted, cocoa, peanut odour | |

| Record name | 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

104.00 to 115.00 °C. @ 2.50 mm Hg | |

| Record name | Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.961-0.967 | |

| Record name | 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101517-87-7 | |

| Record name | Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101517-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101517877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOBUTYL-4,6-DIMETHYL-1,3,5-DITHIAZINANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOR3E7P831 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of 2 Isobutyl 4,6 Dimethyl 1,3,5 Dithiazinane

Established Synthetic Pathways for 1,3,5-Dithiazinanes

The formation of the 1,3,5-dithiazinane ring can be achieved through several synthetic strategies. These methods often involve the reaction of amines with sources of formaldehyde and hydrogen sulfide (B99878), or the cyclization of pre-formed thioamide or dithioester precursors.

Multicomponent Cyclothiomethylation of Amines with Aldehydes and Hydrogen Sulfide

One of the most common and efficient methods for the synthesis of 1,3,5-dithiazinanes is the multicomponent reaction involving an amine, an aldehyde, and hydrogen sulfide. researchgate.net This approach, often referred to as cyclothiomethylation, allows for the construction of the heterocyclic ring in a single step from readily available starting materials. The reaction is versatile and can be used to produce a wide variety of substituted 1,3,5-dithiazinanes by varying the amine and aldehyde components.

Reaction of Thioacetamide with Acetaldehyde (B116499) Diethylacetal and Subsequent Cyclization

Another synthetic route to substituted 1,3,5-dithiazinanes involves the reaction of a thioamide, such as thioacetamide, with an acetal, like acetaldehyde diethylacetal. This initial reaction typically forms an N-(1-alkoxyalkyl)thioamide intermediate. Subsequent treatment of this intermediate with an aldehyde and a source of hydrogen sulfide can then lead to the cyclization and formation of the 1,3,5-dithiazinane ring.

Reaction of Dimethylamine with Dithioester or Thioamide Precursors

While less commonly documented for the synthesis of 1,3,5-dithiazinanes, the reaction of amines with dithioesters or thioamides represents a potential pathway for the formation of sulfur-nitrogen heterocycles. In principle, a primary amine could react with a suitable dithioester or thioamide precursor that can provide the necessary carbon and sulfur atoms for the ring system. However, specific examples of this method leading to 1,3,5-dithiazinanes are not extensively reported in the scientific literature.

Synthesis via Pyrroline Derivatives

The use of pyrroline derivatives for the synthesis of 1,3,5-dithiazinanes is not a well-established or documented pathway. While pyrrolines are important precursors for various other nitrogen-containing heterocycles, their application in the direct construction of the 1,3,5-dithiazinane ring system has not been described in available scientific literature.

Specific Synthetic Methodologies for 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

The synthesis of the specifically substituted this compound is most plausibly achieved through the multicomponent cyclothiomethylation reaction. This approach offers a direct route to the target molecule by selecting the appropriate aldehyde and amine precursors.

Detailed Reaction Mechanisms and Conditions

The formation of this compound via the multicomponent reaction involves the condensation of isobutyraldehyde, acetaldehyde, ammonia (B1221849), and hydrogen sulfide. The probable mechanism for this reaction is a cascade of imine and thial formation and their subsequent condensation.

Initially, the aldehydes (isobutyraldehyde and acetaldehyde) react with ammonia to form the corresponding imines. Simultaneously, the aldehydes can react with hydrogen sulfide to form the corresponding thials. The key step in the formation of the 1,3,5-dithiazinane ring is the cyclization of these intermediates. It is proposed that one molecule of the isobutyraldimine and two molecules of the acetyldimine (or their thial equivalents) react in a stepwise manner to form the final heterocyclic ring.

The reaction conditions for such multicomponent reactions can vary, but they are typically carried out in a suitable solvent at temperatures ranging from ambient to moderately elevated. The reaction progress can be monitored by standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

| Reactants | Product | Reaction Type |

| Isobutyraldehyde, Acetaldehyde, Ammonia, Hydrogen Sulfide | This compound | Multicomponent Cyclothiomethylation |

| Thioacetamide, Acetaldehyde Diethylacetal | N-(1-ethoxyethyl)thioacetamide (intermediate) | Acetal substitution |

| N-(1-ethoxyethyl)thioacetamide, Aldehyde, H2S | Substituted 1,3,5-dithiazinane | Cyclization |

Catalysis in Dithiazinane Synthesis

The synthesis of the 1,3,5-dithiazinane ring system is significantly enhanced by the use of catalysts, which can promote cyclization, improve yields, and enable milder reaction conditions. Methodologies for N-substituted 1,3,5-dithiazinanes include the catalytic recyclization of 1,3,5-trithiane with amines and hydrazines. researchgate.net This approach often employs catalysts based on transition and rare earth metal salts to facilitate the transformation. researchgate.net

A variety of catalysts have proven effective in the synthesis of related sulfur- and nitrogen-containing heterocycles, suggesting their applicability to this compound synthesis. Lewis acids are particularly common. For instance, iodine has been used as an efficient catalyst for the thioacetalization of carbonyl compounds to form dithianes. organic-chemistry.org Similarly, yttrium triflate has been shown to catalyze the formation of dithiolanes and dithianes, highlighting the utility of rare earth metal salts. organic-chemistry.org In the synthesis of analogous 1,3,5-triazines, heterogeneous catalysts such as zinc chloride (ZnCl2), titanium tetrachloride (TiCl4), and diethylaluminum chloride (AlEt2Cl) supported on silica gel have been effective, offering the additional benefits of easy recovery and reuse. chim.it

A novel procedure for synthesizing N-aryl-1,3,5-dithiazinanes involves the reaction of aniline derivatives with N-methyl-1,3,5-dithiazinane or 1,3,5-trithiane, a reaction that is effectively catalyzed by various transition and rare earth metal salts and complexes. researchgate.net

| Catalyst Type | Examples | Application |

|---|---|---|

| Transition Metal Salts | Cu(II), Ni(II), Co(II), Fe(III) salts | Cyclothiomethylation and recyclization reactions researchgate.netresearchgate.net |

| Rare Earth Metal Salts | Yttrium Triflate (Y(OTf)3), Samarium(III) Chloride (SmCl3) | Thioacetalization and cyclization organic-chemistry.org |

| Lewis Acids (General) | Iodine (I2), LiBr, Supported ZnCl2, TiCl4 | Thioacetalization and cyclotrimerization organic-chemistry.orgchim.it |

Green Chemistry Approaches in 1,3,5-Dithiazinane Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods, and the synthesis of 1,3,5-dithiazinanes is no exception. The development of multicomponent cyclothiomethylation reactions, which involve the condensation of an amine, an aldehyde, and a sulfur source, aligns with the principles of green chemistry. researchgate.net These methods often maximize atom economy and can be designed to utilize safer solvents and reduce waste.

Methodologies developed for the analogous 1,3,5-triazine ring system provide a blueprint for green approaches applicable to dithiazinane synthesis.

Microwave-Assisted Synthesis : The use of microwave irradiation is a well-established green technique that dramatically reduces reaction times, often leading to cleaner reactions and higher yields compared to conventional heating. chim.it It has been successfully used to prepare 2,4-diamino-1,3,5-triazines by reacting dicyandiamide with nitriles, a process noted for its simplicity and reduced solvent usage. rsc.org This rapid heating avoids the decomposition of sensitive reagents and products. chim.it

Sonochemical Methods : Ultrasound-assisted synthesis is another green alternative that can promote reactions in aqueous media, minimizing the need for organic solvents. nih.gov A sonochemical protocol for synthesizing 1,3,5-triazine derivatives was found to be significantly "greener" than classical heating methods, yielding products in as little as five minutes using water as the solvent. nih.gov

Solvent-Free Conditions : The most environmentally friendly approaches eliminate solvents entirely. The cyclotrimerization of nitriles to form triazines has been achieved under solvent-free conditions using yttrium salts as catalysts, highlighting a clean, economical, and safe procedure. chim.it

These green methodologies—microwave irradiation, sonochemistry, and solvent-free reactions—are directly translatable to the synthesis of this compound, offering pathways that are efficient, scalable, and environmentally conscious.

Functionalization and Modification of the 1,3,5-Dithiazinane Ring System

Once the 1,3,5-dithiazinane core is assembled, its functionalization and modification are crucial for tuning its chemical properties. Research into the modification of 1,3,5-dithiazinanes is an area of growing interest with prospects for practical applications. researchgate.net Strategies can target the carbon or nitrogen atoms of the heterocyclic ring to introduce new substituents or alter existing ones.

Strategies for Substituent Introduction and Modification

Modern synthetic methods offer powerful tools for the precise modification of heterocyclic rings. One of the most prominent strategies is transition metal-catalyzed C-H functionalization, which allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Palladium catalysis has been effectively used for the C-H acetoxylation, halogenation, and methoxylation of related diaryl 1,3,5-triazines, using the triazine ring itself to direct the reaction to a specific position on an attached aryl group. researchgate.net

For the dithiazinane ring itself, direct C-H functionalization can be envisioned by analogy with similar saturated heterocycles. For example, the regioselective C-H functionalization of Boc-1,3-oxazinanes has been achieved through a sequence of enantioselective lithiation and cross-coupling, demonstrating that specific ring positions can be targeted for substitution. nih.gov

A more traditional, yet effective, strategy involves the sequential substitution of leaving groups on a pre-functionalized heterocyclic core. This is well-documented in the synthesis of substituted 1,3,5-triazines, which often begins with cyanuric chloride. The chlorine atoms can be replaced stepwise by various nucleophiles by carefully controlling the reaction temperature, allowing for the programmed introduction of different substituents. nih.gov A similar approach could be applied to a suitably activated 1,3,5-dithiazinane precursor.

Stereoselective Synthesis of this compound Stereoisomers

The target molecule, this compound, possesses chiral centers at the C4 and C6 positions, meaning it can exist as multiple stereoisomers. The synthesis of a single, desired stereoisomer requires stereoselective methods.

A powerful strategy for achieving this is demonstrated in the synthesis of functionalized 1,3-oxazinanes, a closely related oxygen-containing heterocycle. nih.gov This method provides a clear blueprint for the stereoselective synthesis of substituted dithiazinanes. The key steps are:

Enantioselective Lithiation : A chiral ligand, such as the alkaloid (-)-sparteine or a synthetic surrogate, is used to mediate the removal of a proton from a specific position on the ring by an organolithium base. The choice of the sparteine enantiomer determines which of the two enantiomeric products is formed.

Transmetallation : The resulting lithiated intermediate is treated with a metal salt, typically zinc chloride, to generate a more stable organozinc species.

Palladium-Catalyzed Cross-Coupling : The organozinc intermediate is then coupled with an organic electrophile (e.g., an aryl or vinyl halide) in a Negishi cross-coupling reaction. This step proceeds with retention of configuration, preserving the stereochemistry established in the first step.

By applying this sequence to a suitable 1,3,5-dithiazinane precursor, it is possible to achieve highly regio- and enantioselective C-H functionalization, providing a direct route to specific stereoisomers of this compound. nih.gov

Preparation of N-Borane Adducts and their Role in Synthesis

The nitrogen atom in the 1,3,5-dithiazinane ring is a Lewis basic site and can react with Lewis acids. Borane (B79455) (BH3) is a strong Lewis acid that readily forms stable, neutral adducts with Lewis bases such as amines and phosphines. wikipedia.org The formation of an N-borane adduct with this compound would involve the coordination of a borane molecule to the lone pair of electrons on the ring's nitrogen atom.

These adducts are typically prepared by reacting the parent amine with a borane source, such as borane dimethyl sulfide complex (BH3·SMe2) or diborane (B2H6). cardiff.ac.uk The formation of such adducts with related N-heterocyclic carbenes and triazinanes has been well-documented. researchgate.net

The primary role of forming an N-borane adduct in synthesis is to modify the reactivity of the nitrogen atom.

Protection and Reactivity Modulation : The BH3 group acts as a protecting group, reducing the nucleophilicity and basicity of the nitrogen. This can prevent unwanted side reactions at the nitrogen atom during other transformations on the molecule.

Directing Group : The bulky and electron-withdrawing nature of the borane adduct can influence the stereochemical outcome of reactions at adjacent positions.

Source of Boryl Radicals : N-heterocyclic carbene-borane complexes have been used as sources of boryl radicals for subsequent C-C bond formation reactions. researchgate.net

The formation of a phosphinine-borane adduct has been characterized crystallographically, providing insight into the structural nature of such Lewis acid-base pairs. cardiff.ac.ukfu-berlin.de

Synthesis of Organometallic Complexes with Dithiazinane Ligands

The 1,3,5-dithiazinane ring system is well-suited to act as a ligand in organometallic complexes due to the presence of multiple heteroatoms (two sulfur and one nitrogen) that can donate electron pairs to a metal center. researchgate.net These heterocycles are considered polydentate ligands capable of forming coordination compounds with various metals. researchgate.net

The synthesis of such complexes typically involves reacting the dithiazinane with a suitable metal precursor, such as a metal halide or another complex with labile ligands. The dithiazinane can coordinate to the metal in several ways:

As a monodentate ligand through the nitrogen atom.

As a bidentate or tridentate ligand, forming a chelate ring by coordinating through a combination of its nitrogen and sulfur atoms.

Derivatization for Enhanced Research Utility

The inherent structure of this compound, featuring a nitrogen and two sulfur atoms within a six-membered ring, presents multiple sites for chemical modification. Derivatization is a critical step to augment the compound's functionality, enabling its use in more sophisticated research contexts. These modifications are primarily aimed at improving analytical detectability, modulating biological activity, and facilitating the synthesis of more complex molecular architectures.

Functionalization for Bioactivity Screening

A key motivation for the derivatization of the 1,3,5-dithiazinane core is the exploration of novel bioactive compounds. By introducing various functional groups, researchers can systematically investigate the structure-activity relationships (SAR) of the resulting derivatives. This approach is instrumental in identifying new therapeutic leads.

For instance, the nitrogen atom of the dithiazine ring serves as a prime location for substitution. A common strategy involves the introduction of moieties known to confer biological activity. One such example is the synthesis of 2-(6-thioxo-1,3,5-thiadiazinan-3-yl)-N'-phenylacethydrazide derivatives, which have been evaluated for their antifungal properties. Although this example pertains to a related 1,3,5-thiadiazine, the synthetic principles are applicable to the derivatization of this compound. The introduction of a phenylacethydrazide group can significantly alter the molecule's interaction with biological targets.

Table 1: Exemplary Derivatization of the 1,3,5-Dithiazinane Nitrogen for Bioactivity Studies

| Derivative Class | R-Group Introduced at N-5 | Potential Research Application |

| Acyl Derivatives | Acetyl, Benzoyl | Probing enzyme active sites |

| Alkyl Derivatives | Methyl, Ethyl, Benzyl | Modulating lipophilicity and cell permeability |

| Aryl Derivatives | Phenyl, Substituted Phenyl | Exploring π-π stacking interactions with biological targets |

| Heterocyclic Moieties | Pyridine, Thiazole, Quinoline | Introducing additional pharmacophoric features |

The synthesis of such derivatives often involves standard organic chemistry reactions. For example, acylation of the secondary amine in the dithiazine ring can be achieved using acyl chlorides or anhydrides in the presence of a base. Similarly, N-alkylation can be performed using alkyl halides. The successful synthesis of these derivatives is typically confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their precise chemical structures.

Derivatization for Enhanced Analytical Detection

In many research applications, particularly in metabolomics and pharmacokinetic studies, the sensitive and accurate detection of a compound is paramount. This compound, in its native form, may not possess the ideal physicochemical properties for analysis by modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Derivatization can overcome these limitations by:

Increasing Volatility: For GC analysis, less volatile compounds can be chemically modified to increase their vapor pressure. Silylation, the introduction of a trimethylsilyl (TMS) group, is a common technique to derivatize polar functional groups, such as the N-H group in the dithiazinane ring, thereby increasing volatility and improving chromatographic peak shape.

Enhancing Ionization Efficiency: In mass spectrometry, the efficiency with which a molecule is ionized directly impacts the sensitivity of the analysis. Derivatizing agents can be introduced to incorporate a readily ionizable group, leading to a stronger signal.

Introducing a Chromophore or Fluorophore: For HPLC with UV-Vis or fluorescence detection, the introduction of a chromophoric or fluorophoric tag can dramatically enhance the detectability of the analyte. Reagents such as dansyl chloride or dabsyl chloride react with the amine functionality of the dithiazinane to yield highly responsive derivatives.

Table 2: Common Derivatization Strategies for Enhanced Analytical Detection

| Derivatization Technique | Reagent Example | Target Functional Group | Analytical Method | Purpose |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-H | GC-MS | Increase volatility, improve peak shape |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-H | GC-MS | Increase volatility, introduce electron-capturing groups for ECD |

| Fluorescent Labeling | Dansyl chloride | N-H | HPLC-Fluorescence | Enhance detection sensitivity |

| UV Tagging | Benzoyl chloride | N-H | HPLC-UV | Introduce a UV-absorbing chromophore |

The choice of derivatization strategy is dictated by the specific analytical challenge and the instrumentation available. The development of robust and reproducible derivatization protocols is a critical area of research to ensure the accuracy and reliability of quantitative studies involving this compound and its metabolites.

Conformational Analysis and Stereochemistry

Theoretical Frameworks for Conformational Analysis of Six-Membered Heterocycles

The conformational landscape of saturated six-membered rings, including dithiazinanes, is a well-established area of stereochemistry. researchgate.net These rings are not planar, a concept first proposed by Sachse and Mohr to explain the lack of strain in larger cycloalkanes. egyankosh.ac.in Instead, they adopt puckered conformations to relieve angle and torsional strain. egyankosh.ac.indalalinstitute.com

Chair Conformation Predominance in Dithiazinane Rings

For most six-membered saturated heterocycles, the chair conformation is the most stable arrangement. researchgate.netdalalinstitute.comlibretexts.org This preference is due to its ability to minimize both angle strain, by maintaining tetrahedral bond angles close to 109.5°, and torsional strain, by ensuring all substituents on adjacent atoms are in a staggered arrangement. dalalinstitute.comwikipedia.org The chair conformation of a six-membered ring, such as that in 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, features two distinct types of substituent positions: axial and equatorial. dalalinstitute.com Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. dalalinstitute.com The stability of substituted cyclohexanes and their heterocyclic analogues is often dictated by the energetic preference for bulky substituents to occupy the more spacious equatorial positions to avoid unfavorable steric interactions. libretexts.orglibretexts.org

Ring Inversion Dynamics and Energy Barriers

Six-membered rings are not static structures; they undergo a dynamic process known as ring inversion or chair-flipping. wikipedia.orgyoutube.com During this process, a chair conformation converts into an alternative chair conformation, causing all axial substituents to become equatorial and vice versa. wikipedia.orgyoutube.com This interconversion proceeds through higher-energy intermediate conformations, including the half-chair, twist-boat, and boat conformations. wikipedia.org

The energy barrier for this process is a key parameter. For the related compound 1,3,5-trithiane, the barrier to chair-chair interconversion has been determined by NMR spectroscopy to be 11.1 kcal/mol. rsc.org This value provides an estimate for the energy barrier that would be expected in this compound, although the substituents would modulate this value. The rate of ring inversion is typically rapid at room temperature, leading to a time-averaged spectrum in NMR analysis where distinct signals for axial and equatorial protons may not be observed unless the temperature is lowered significantly. wikipedia.org

Influence of Substituents on Conformational Preferences

The presence of substituents on the dithiazinane ring significantly influences the equilibrium between the two chair conformers. psu.edunih.gov In the case of this compound, the isobutyl group at the C2 position and the methyl groups at the C4 and C6 positions will have preferred orientations to minimize steric strain.

Generally, bulkier substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric repulsions between an axial substituent and the axial hydrogens or other substituents on the same side of the ring. libretexts.orgchemistrysteps.com The relative steric bulk of substituents is a determining factor, with larger groups having a stronger preference for the equatorial position. libretexts.org For this compound, the conformer where the large isobutyl group and the two methyl groups occupy equatorial positions would be expected to be the most stable.

Computational Chemistry Approaches to Conformational Studies

Computational chemistry provides powerful tools to investigate the conformational preferences and energetics of molecules like this compound with a high degree of accuracy.

Density Functional Theory (DFT) Calculations (e.g., B3LYP)

Density Functional Theory (DFT) is a quantum mechanical method widely used for studying the electronic structure of molecules. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. While B3LYP has been shown to be less reliable for accurately predicting conformational energies in some monosubstituted cyclohexanes, other functionals that account for dispersion interactions, such as M06-2X and B2PLYP-D, can provide results closer to high-level accuracy methods. psu.edu DFT calculations can be employed to optimize the geometries of different conformers of this compound and to calculate their relative energies, thus predicting the most stable conformation. These calculations can also determine the energy barriers for ring inversion. researchgate.net

Molecular Mechanics Calculations

Molecular mechanics methods offer a computationally less expensive alternative to quantum mechanical calculations for conformational analysis. These methods use classical physics principles and a set of parameters (a force field) to calculate the potential energy of a molecule as a function of its geometry. By systematically exploring the conformational space, molecular mechanics can identify low-energy conformations and estimate their relative stabilities. While not as accurate as high-level DFT methods, molecular mechanics is a valuable tool for initial conformational screening and for studying large molecules where quantum mechanical calculations would be prohibitively time-consuming.

Table of Compounds

| Compound Name |

| This compound |

| 1,3,5-Trithiane |

Ab Initio Calculations

Ab initio (from first principles) and Density Functional Theory (DFT) are powerful computational methods used to predict molecular geometries, energies, and other electronic properties. For the 1,3,5-dithiazinane ring, these calculations typically explore the potential energy surface to identify stable conformers (energy minima) and transition states for their interconversion.

For related six-membered rings, the chair conformation is consistently found to be the global minimum. Theoretical calculations would be instrumental in quantifying the energy differences between the various possible chair conformations of this compound, which arise from the different axial and equatorial arrangements of the three substituents. These calculations would also elucidate the energy barriers for ring inversion, providing insight into the flexibility of the heterocyclic ring.

Analysis of Electronic Density and Intramolecular Interactions

The analysis of electron density distribution, often performed using computational methods like Atoms in Molecules (AIM) theory, would reveal subtle intramolecular interactions that influence the conformation of this compound.

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are indispensable for experimentally probing the conformational and stereochemical features of molecules in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and stereochemistry of organic molecules. Although a specific, published, and assigned spectrum for this compound is not available, the expected chemical shifts and coupling constants can be predicted based on data from similar structures.

The proton and carbon signals of the isobutyl and dimethyl groups would provide information about their chemical environment. The protons on the heterocyclic ring would exhibit chemical shifts and coupling constants that are highly dependent on their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons (vicinal coupling) is also diagnostic of the dihedral angle between them, which can be used to infer the ring's conformation.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Isobutyl CH | 1.8 - 2.2 | Multiplet |

| Isobutyl CH₂ | 1.4 - 1.8 | Doublet of doublets |

| Isobutyl CH₃ | 0.9 - 1.1 | Doublet |

| Ring CH₃ | 1.2 - 1.6 | Doublet |

| Ring CH (C4, C6) | 3.5 - 4.5 | Multiplet |

| Ring CH₂ (C2) | 3.0 - 4.0 | Multiplet |

Note: These are estimated ranges and actual values can vary based on solvent and stereochemistry.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Isobutyl CH | 25 - 35 |

| Isobutyl CH₂ | 40 - 50 |

| Isobutyl CH₃ | 20 - 25 |

| Ring CH₃ | 20 - 30 |

| Ring CH (C4, C6) | 50 - 60 |

| Ring C (C2) | 60 - 70 |

Note: These are estimated ranges and actual values can vary based on solvent and stereochemistry.

Variable Temperature NMR Studies for Ring Inversion

Variable temperature (VT) NMR spectroscopy is a key technique for studying dynamic processes like ring inversion. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals that correspond to the slowing down or speeding up of the conformational exchange.

At high temperatures, ring inversion is rapid on the NMR timescale, and the observed signals are an average of the different conformations. As the temperature is lowered, the rate of inversion slows down. If the energy barrier is high enough, the exchange can be "frozen out" on the NMR timescale, and separate signals for the individual conformers (e.g., axial and equatorial substituents) can be observed. From the coalescence temperature (the temperature at which two separate signals merge into one broad peak) and the separation of the signals at low temperature, the energy barrier (ΔG‡) for the ring inversion process can be calculated. Such studies on related heterocyclic systems have provided valuable data on the flexibility of these rings. rsc.org

X-Ray Diffraction Analysis for Solid-State Conformations

X-ray diffraction analysis of single crystals provides the most definitive information about the conformation of a molecule in the solid state. While a crystal structure for this compound has not been reported, studies on other substituted 1,3,5-dithiazinanes have consistently shown that the ring adopts a chair conformation.

For example, the crystal structure of related α,ω-bis(2,4,6-trialkyl-1,3,5-dithiazinane-5-yl)alkanes revealed that the substituents on the nitrogen atom tend to occupy the axial position. This preference is attributed to a combination of electronic and steric effects. In the case of this compound, X-ray analysis would definitively determine the solid-state conformation, including the precise bond lengths, bond angles, and the axial/equatorial disposition of the isobutyl and methyl groups.

Stereochemical Considerations for this compound

The presence of multiple chiral centers in this compound gives rise to a number of possible stereoisomers. The carbon atoms at positions 2, 4, and 6 of the 1,3,5-dithiazinane ring are all potential stereocenters, depending on the relative orientation of the substituents.

The isobutyl group at C2, and the methyl groups at C4 and C6 can be arranged in different spatial orientations, leading to diastereomers and enantiomers. The relationship between these stereoisomers can be designated using the cis/trans nomenclature or the Cahn-Ingold-Prelog (R/S) system. The relative stability of these stereoisomers would be determined by the conformational preferences of the substituents, with the most stable isomer being the one that minimizes steric strain by placing the bulkier groups in equatorial positions.

Diastereoisomerism and Racemic Mixtures

This compound is inherently a complex stereochemical system due to the presence of multiple chiral centers. The carbon atoms at positions 2, 4, and 6 of the 1,3,5-dithiazinane ring are all potential stereocenters, depending on the substitution pattern. In the case of this compound, the carbon atoms at positions 4 and 6 are each bonded to a methyl group and a hydrogen atom, as well as being part of the heterocyclic ring, thus rendering them chiral. The carbon at position 2 is attached to an isobutyl group and a hydrogen atom, also making it a chiral center.

The presence of these three stereocenters means that the compound can exist as multiple diastereomers. These diastereomers arise from the different spatial arrangements of the isobutyl and methyl substituents relative to each other. For instance, the methyl groups at C4 and C6 can be either on the same side of the ring (cis) or on opposite sides (trans) relative to each other. Furthermore, the isobutyl group at C2 can also be in a cis or trans relationship with the methyl groups.

Commercially available materials containing this compound are typically not single, pure stereoisomers. Instead, they are complex mixtures. It has been reported that such products are composed of a mixture of diastereoisomers. Furthermore, each of these diastereomers is itself a racemic mixture, meaning it contains equal amounts of the two enantiomers (non-superimposable mirror images).

A specific product, for example, is described as being a mixture of 2-isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine. The major component, this compound, constitutes at least 64% of the mixture, while its regioisomer, 4-isobutyl-2,6-dimethyl-1,3,5-dithiazinane, is present at a concentration of at least 18%. This indicates the complexity of the synthetic process, which leads to the formation of multiple isomers.

The table below summarizes the isomeric composition of a representative commercial product.

| Isomer | Composition |

| This compound | ≥ 64% |

| 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane | ≥ 18% |

| Other related dithiazines and thiadiazines | Remainder |

Chirality at Substituted Nitrogen Atoms

The nitrogen atom in the 1,3,5-dithiazinane ring is trivalent and, in principle, can also be a stereogenic center. For a nitrogen atom to be chiral, it must be part of a stable, non-planar arrangement and be bonded to three different groups. In this compound, the nitrogen atom is bonded to two carbon atoms of the ring and a hydrogen atom.

However, trivalent nitrogen atoms in many acyclic and cyclic amines undergo a rapid process called pyramidal inversion or nitrogen inversion. This process involves the nitrogen atom and its three substituents moving through a planar transition state to an inverted pyramidal geometry. At room temperature, this inversion is typically so fast that it is impossible to isolate individual enantiomers based on the nitrogen's chirality. The result is a rapidly equilibrating mixture of the two invertomers.

The barrier to nitrogen inversion can be influenced by several factors. In strained ring systems, such as aziridines (three-membered rings), the inversion barrier is significantly higher due to increased angle strain in the planar transition state. In larger rings, such as six-membered rings like 1,3,5-dithiazinane, the energy barrier for inversion is generally lower, making the interconversion of enantiomers at the nitrogen center very rapid.

While no specific experimental data on the nitrogen inversion barrier for this compound is readily available in the literature, it can be inferred from studies on analogous N-alkyl-substituted heterocyclic systems that the nitrogen atom in this compound would not be configurationally stable at room temperature. Therefore, while theoretically a chiral center, the nitrogen atom in this compound does not contribute to the number of isolable stereoisomers under normal conditions.

Configurational Locking through Adduct Formation

Although the nitrogen atom in this compound is configurationally labile, its stereochemistry can potentially be "locked" through the formation of adducts. This can be achieved by reacting the nitrogen's lone pair of electrons with a Lewis acid or by protonation with a Brønsted acid. The formation of a coordinate bond to a Lewis acid or a covalent bond to a proton creates a tetracoordinate nitrogen center.

If the nitrogen atom in the resulting adduct is bonded to four different groups, it becomes a stable stereocenter. For example, coordination to a Lewis acid, such as a borane (B79455) (BH₃) or a metal ion, would result in a complex where the nitrogen atom's configuration is fixed. The four "groups" attached to the nitrogen would be the two ring carbons, the hydrogen atom, and the Lewis acid.

The formation of such adducts can have significant stereochemical consequences. If the initial 1,3,5-dithiazinane is a racemic mixture of enantiomers at the carbon centers, the reaction with a chiral, non-racemic Lewis acid could lead to the formation of diastereomeric adducts. These diastereomers would have different physical properties and could potentially be separated. Subsequent removal of the Lewis acid could then, in principle, yield an enantioenriched sample of the original 1,3,5-dithiazinane.

While the general principle of configurational locking through adduct formation is well-established in heterocyclic chemistry, specific studies on the application of this technique to this compound are not documented in the available literature. However, research on related N-substituted dithiazinanes has shown that they can form stable adducts with Lewis acids. These studies provide a basis for predicting that similar behavior could be expected for the title compound, offering a potential route to control and investigate its complex stereochemistry.

Reaction Mechanisms and Reactivity Studies

Reactivity of the Dithiazine Ring System

The dithiazinane ring can undergo a variety of reactions, influenced by the nature of the substituents on both the carbon and nitrogen atoms of the ring.

Studies on 5-alkyl-1,3,5-dithiazinane derivatives have shown that they readily react with boron-containing reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), deuterated borane (B79455) (BD₃), and boron trifluoride etherate (Et₂O·BF₃). wikipedia.org These reactions typically result in the formation of N-coordinated adducts. wikipedia.org For instance, the reaction of 5-methyl-1,3,5-dithiazinane (B58076) with these boron reagents yields the corresponding adducts where the boron moiety is coordinated to the nitrogen atom of the dithiazinane ring. wikipedia.org

Under heating conditions, the reaction with borane (BH₃) or deuterated borane (BD₃) can proceed further to yield six-membered boron heterocycles. wikipedia.org This transformation highlights the potential of dithiazinane derivatives in the synthesis of novel heterocyclic systems containing boron. wikipedia.org The reaction of 5-tert-butyl-1,3,5-dithiazinane (B7777720) with BH₃, upon heating, leads to the formation of tert-butyldimethylamine–borane. wikipedia.org These findings suggest that dithiazinane derivatives can serve as precursors for the dimethylation of primary amines. wikipedia.org

| Dithiazinane Reactant | Boron Reagent | Product | Reference |

|---|---|---|---|

| 5-Methyl-1,3,5-dithiazinane | BH₃·THF | 5-Methyl-1,3,5-dithiazinane-BH₃ adduct | wikipedia.org |

| 5-Methyl-1,3,5-dithiazinane | BD₃·THF | 5-Methyl-1,3,5-dithiazinane-BD₃ adduct | wikipedia.org |

| 5-Methyl-1,3,5-dithiazinane | Et₂O·BF₃ | 5-Methyl-1,3,5-dithiazinane-BF₃ adduct | wikipedia.org |

| 5-Methyl-1,3,5-dithiazinane + BY₃·THF (Y=H, D) | Heating | 5,5-dimethyl-1,3-dithia-5-azonia-4-boratacyclohexane | wikipedia.org |

| 5-tert-Butyl-1,3,5-dithiazinane + BH₃ | Heating | tert-Butyldimethylamine–borane | wikipedia.org |

Detailed studies on the direct reactions of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane with aluminum and indium compounds are not readily found in the surveyed literature. However, related research on the reactivity of low-valent aluminum species with dienes provides some insight into potential reaction pathways. For example, an aluminum(I) reagent has been shown to undergo a pericyclic, cheletropic cycloaddition with 1,3-dienes to form aluminocyclopentene products. researchgate.net While this is a (4+1) cycloaddition and not a simple Lewis acid-base interaction, it demonstrates the capability of aluminum reagents to engage in complex reactions with unsaturated systems. researchgate.net

The reaction of organoindium reagents with certain nitrogen-containing heterocycles has been reported, such as the indium-mediated 1,2,4,5-hexatetraen-3-ylation of 4-acetoxy-2-azetidinones. researchgate.net However, specific examples involving the 1,3,5-dithiazinane ring system are scarce.

Amination and transamination are fundamental reactions in organic chemistry for the formation of C-N bonds. wikipedia.orgyoutube.com Transamination typically involves the transfer of an amino group from one molecule to another. youtube.comyoutube.com While enzymatic transaminations are common in biochemistry, non-enzymatic versions can occur through nucleophilic substitution. wikipedia.org For instance, a primary amine can be attacked by a primary amide anion to produce a secondary amine. wikipedia.org

Direct evidence for amination or transamination reactions on the this compound ring itself is limited in the available literature. However, the synthesis of fused 1,2,4-dithiazines from (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines involves the use of diethylamine (B46881) to open the dithiazole ring, which is a key step in forming the dithiazine product. acs.org This suggests that the nitrogen atom in the dithiazinane ring, particularly if it bears a hydrogen atom, could potentially be a site for substitution reactions under appropriate conditions.

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orglibretexts.org The saturated nature of the 1,3,5-dithiazinane ring, which lacks the requisite conjugated π-system, makes it unsuitable to act as the diene component in a conventional Diels-Alder reaction. Similarly, without activating unsaturated substituents, it is not an effective dienophile.

While the dithiazinane ring itself is not a participant, other forms of cycloaddition reactions are known in heterocyclic chemistry. For example, 1,3-dipolar cycloadditions represent a versatile method for constructing five-membered heterocyclic rings. wikipedia.orgyoutube.com In principle, a derivative of a dithiazinane could be designed to act as a dipolarophile, but no specific examples of such reactions are reported in the surveyed literature. The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, expands the scope of cycloadditions to the synthesis of heterocycles. youtube.comsigmaaldrich.com

Mechanistic Investigations of Dithiazinane Transformations

Understanding the pathways through which dithiazinanes are formed and react is crucial for controlling their synthesis and application.

Computational studies have provided significant insights into the formation of the 1,3,5-dithiazinane ring system, particularly in the context of hydrogen sulfide (B99878) (H₂S) scavenging by triazine compounds. nih.gov The reaction of hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine with H₂S is a complex process that leads to the formation of 5-(2-hydroxyethyl)-1,3,5-dithiazine. acs.org

Computational modeling has elucidated the thermodynamic and kinetic aspects of this transformation. nih.gov The proposed mechanism involves the initial protonation of the triazine, followed by a nucleophilic attack of the bisulfide anion (HS⁻), leading to ring opening. sigmaaldrich.com Subsequent steps involve the elimination of an amine moiety and cyclization to form a thiadiazine intermediate, which then reacts further with H₂S to yield the more stable dithiazine. wikipedia.orgsigmaaldrich.com

Key findings from these computational studies include:

The stability of the heterocyclic species increases in the order: triazine < thiadiazine < dithiazine. wikipedia.org

The formation of the corresponding trithiane (a six-membered ring with three sulfur atoms) is thermodynamically and kinetically disfavored. wikipedia.orgnih.gov Instead, the dithiazine product tends to polymerize, forming amorphous solids. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Reaction Energetics | The formation of dithiazine from triazine and H₂S is an exothermic process. | sigmaaldrich.com |

| Intermediate Stability | The stability increases from triazine to thiadiazine to dithiazine. | wikipedia.org |

| Activation Energy | The energy barrier for H₂S scavenging by triazine is approximately 24.49 kcal/mol. | wikipedia.org |

| Byproduct Formation | Formation of trithiane is not favored; polymerization of dithiazine is preferred. | nih.gov |

Interactions with Biological Molecules (from a chemical perspective)

The interaction of this compound with biological molecules is primarily understood through its role as a flavoring agent, which implies direct interaction with sensory receptors. The chemical nature of the dithiazinane ring and its substituents dictates the types of interactions it can have with biological macromolecules.

Ligand-Receptor Interactions (e.g., enzymes)

As a volatile sulfur compound, this compound's primary biological interaction is with olfactory receptors. While specific studies on this compound are not available, research on the interaction of other volatile sulfur compounds (VSCs) with olfactory receptors provides valuable insights.

A notable discovery is the role of metal ions in the detection of certain sulfur-containing odorants. For instance, the mouse olfactory receptor MOR244-3 has been found to require copper for its activation by sulfur compounds like (methylthio)methanethiol. acs.orgacs.org The proposed mechanism involves the chelation of the copper ion by the sulfur atoms of the ligand, which in turn activates the receptor. acs.orgacs.org Given that this compound possesses two sulfur atoms in its heterocyclic ring, a similar mechanism involving a metal ion cofactor in the active site of an olfactory receptor is a plausible mode of interaction. This interaction would be a form of coordination chemistry within a biological system.

The table below summarizes the findings on a related sulfur-containing compound and its interaction with an olfactory receptor.

| Compound | Receptor | Metal Ion Cofactor | Proposed Interaction Mechanism |

| (Methylthio)methanethiol | MOR244-3 | Copper (Cu) | Chelation of the metal ion by sulfur atoms, leading to receptor activation. acs.orgacs.org |

In terms of taste, many sulfur-containing compounds are perceived as bitter. nih.gov The sensation of bitterness is mediated by a diverse family of G-protein coupled receptors (GPCRs), and it is likely that this compound interacts with one or more of these bitter taste receptors. The lipophilic nature of the isobutyl group would facilitate its interaction with the hydrophobic pockets of these receptors.

Interaction with Sulfur-Containing Biochemical Pathways

The metabolic fate of this compound and its interaction with sulfur-containing biochemical pathways are not specifically described in the scientific literature. However, general principles of xenobiotic metabolism can be applied. As a foreign compound introduced into a biological system, it would likely be subject to biotransformation to facilitate its excretion. nih.gov

The biotransformation of sulfur-containing heterocycles is often carried out by cytochrome P450 (CYP) enzymes. nih.gov These enzymes can catalyze the oxidation of the sulfur atoms, potentially leading to the formation of sulfoxides. nih.gov Such oxidation increases the polarity of the molecule, preparing it for subsequent phase II conjugation reactions (e.g., with glutathione (B108866) or glucuronic acid) and eventual elimination. nih.gov

Microbial degradation is another potential pathway for the breakdown of sulfur heterocycles in the environment and potentially in the gut microbiome. nih.govresearchgate.net Various microorganisms possess enzymatic machinery capable of cleaving the C-S bonds in heterocyclic compounds, leading to the breakdown of the ring structure. nih.govresearchgate.net The degradation products would then enter general metabolic pathways.

The table below outlines the general enzymatic processes involved in the metabolism of sulfur-containing xenobiotics.

| Enzyme Family | Type of Reaction | Potential Effect on this compound |

| Cytochrome P450 (CYP) | Oxidation (Sulfoxidation) | Formation of a more polar sulfoxide (B87167) metabolite. nih.gov |

| Microbial Hydrolases/Oxidases | Ring Cleavage | Breakdown of the dithiazinane ring. nih.govresearchgate.net |

It is important to note that these are generalized pathways, and specific metabolic studies on this compound are required for a definitive understanding of its biochemical interactions.

Advanced Research Methodologies and Techniques

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are indispensable for a detailed molecular portrait of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane, providing insights into its stereochemistry, isotopic distribution, and vibrational characteristics.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Two-dimensional NMR (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound, especially given its multiple stereoisomers. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are fundamental in establishing the connectivity within the molecule.

A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons, for instance, confirming the protons on the isobutyl group and their connection to the dithiazinane ring. An HSQC experiment correlates each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals of the isobutyl and dimethyl groups, as well as the methylene (B1212753) carbons within the dithiazinane ring.

To determine the relative stereochemistry of the substituents on the dithiazinane ring, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial. wikipedia.org This technique detects through-space interactions between protons that are in close proximity. For example, a NOESY experiment could distinguish between cis and trans isomers by showing correlations between the protons of the isobutyl group and the methyl groups on the ring. The presence or absence of specific NOE cross-peaks provides definitive evidence for the spatial arrangement of the substituents.

Table 1: Illustrative NOESY Correlations for a Hypothetical cis-2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

| Interacting Protons | Expected NOE | Implication |

| H-2 (ring) and Isobutyl CH₂ | Strong | Isobutyl group is on the same face as the H-2 proton. |

| H-4 (ring) and Methyl C-4 | Strong | Methyl group at C-4 is on the same face as the H-4 proton. |

| H-2 (ring) and H-4/H-6 (ring) | Dependent on ring conformation | Provides information on the chair or twist-boat conformation of the dithiazinane ring. |

This table is illustrative and based on general principles of NOESY for heterocyclic compounds.

Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. Beyond this, mass spectrometry becomes a powerful tool when combined with isotopic labeling. By synthesizing the compound with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or sulfur-34 (B105110) (³⁴S), specific fragmentation pathways can be elucidated.

For instance, selective deuteration of the isobutyl group would result in a predictable mass shift in the fragment ions containing this group, allowing for the confident assignment of fragmentation patterns in the mass spectrum. Similarly, labeling with ¹⁵N would confirm the presence of nitrogen in specific fragments. The natural isotopic abundance of sulfur (³²S vs. ³⁴S) also gives a characteristic M+2 peak in the mass spectrum, which can be used to identify sulfur-containing fragments. youtube.com

Isotopic labeling studies are also invaluable in metabolic or environmental fate studies to trace the transformation of this compound.

Vibrational Spectroscopy (IR, Raman) for Structural Details

For the 1,3,5-dithiazinane ring, characteristic ring-breathing modes and other skeletal vibrations can be identified. nih.gov A comparative analysis of the IR and Raman spectra can provide further insights, as some vibrations may be strong in Raman and weak in IR, and vice versa, due to the different selection rules. For example, the symmetric stretching of the S-C-S and S-N-S bonds would be expected to show distinct bands in the Raman spectrum.

Table 2: Illustrative Vibrational Modes for a 1,3,5-Dithiazinane Ring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| C-H stretching (alkyl groups) | 2850-3000 | IR and Raman active |

| CH₂ scissoring | 1450-1470 | IR and Raman active |

| C-N stretching | 1000-1250 | IR and Raman active |

| C-S stretching | 600-800 | IR and Raman active |

| Ring deformation/breathing | 200-600 | More prominent in Raman |

This table is illustrative and based on general vibrational analysis of heterocyclic compounds.

Computational Chemistry for Predictive Modeling

Computational chemistry provides a powerful in-silico laboratory to complement and guide experimental studies. For a molecule like this compound, computational methods can predict its electronic structure, stability of different isomers, and dynamic behavior.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to determine the optimized geometry of the different stereoisomers of this compound. These calculations can predict the relative energies of the cis and trans isomers and different ring conformations (e.g., chair, boat), providing insights into their relative stabilities.

Furthermore, DFT calculations can predict various molecular properties, including:

NMR chemical shifts: Calculated chemical shifts can be compared with experimental data to aid in the assignment of complex spectra.

Vibrational frequencies: Computed IR and Raman spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions. nih.gov

Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity and electronic transitions.

Table 3: Illustrative Calculated Relative Energies of this compound Isomers

| Isomer/Conformer | Calculation Method | Relative Energy (kcal/mol) |

| cis (chair) | DFT (B3LYP/6-31G) | 0.00 (Reference) |

| trans (chair) | DFT (B3LYP/6-31G) | +1.5 |

| cis (twist-boat) | DFT (B3LYP/6-31G*) | +5.8 |

This table presents hypothetical data to illustrate the output of quantum chemical calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. mdpi.com An MD simulation would model the movements of all atoms in this compound in a simulated solvent environment.

MD simulations can provide valuable information on:

Conformational flexibility: The simulations can reveal the preferred conformations of the dithiazinane ring and the isobutyl side chain and the energy barriers for interconversion between different conformations.

Solvent interactions: The way the molecule interacts with solvent molecules can be visualized and quantified, which is important for understanding its solubility and reactivity in different media.

Intermolecular interactions: In more concentrated systems, MD can be used to study how molecules of this compound interact with each other.

By combining these advanced spectroscopic and computational methodologies, a comprehensive and detailed understanding of the structure, properties, and behavior of this compound can be achieved, going far beyond the information provided by basic analytical techniques.

Virtual Screening and Ligand Design for Dithiazinane Scaffolds

Virtual screening and ligand-based design are powerful computational tools in drug discovery and materials science, enabling the rapid assessment of large compound libraries for potential biological activity or specific properties. nih.govresearchgate.net For scaffolds like dithiazinane, these methods can predict interactions with biological targets.

Virtual Screening Process: The process typically begins with the creation of a 3D model of the target receptor. A library of compounds, including dithiazinane derivatives, is then computationally "docked" into the active site of the receptor. nih.gov Scoring functions are used to estimate the binding affinity of each compound, and those with the best scores are selected for further investigation. nih.gov This approach significantly narrows down the number of candidates for experimental testing.

Ligand-Based Design: In the absence of a known receptor structure, ligand-based methods are employed. nih.gov These techniques rely on the knowledge of existing active molecules to build a pharmacophore model—a 3D representation of the essential steric and electronic features required for bioactivity. nih.gov This model then serves as a template to search for new compounds with similar features. For instance, a pharmacophore model for a class of inhibitors might include hydrogen bond donors and acceptors, and hydrophobic regions arranged in a specific spatial orientation. nih.gov

While specific virtual screening studies on this compound are not widely published, research on analogous heterocyclic systems like 1,3,5-triazines provides a framework for how such studies would be conducted. nih.govbenthamscience.com These studies often lead to the identification of novel scaffolds with potential therapeutic applications. nih.gov

X-Ray Crystallography for High-Resolution Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, which is vital for understanding a molecule's properties and interactions.

While the specific crystal structure of this compound is not publicly available, data from closely related dithiazine derivatives offer insight into the structural characteristics of this class of compounds. For example, the crystal structure of 2-(1,3,5-dithiazinan-5-yl)ethanol (B122696) has been determined, revealing key structural parameters. nih.gov Such studies are fundamental for validating computational models and understanding intermolecular interactions in the solid state. mdpi.com

Below is a table summarizing the crystallographic data for a representative dithiazine derivative, 2-(1,3,5-dithiazinan-5-yl)ethanol. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.9412 (4) |

| b (Å) | 11.2319 (4) |

| c (Å) | 14.1849 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1583.42 (10) |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.468 |

Data for 2-(1,3,5-dithiazinan-5-yl)ethanol at 150 K as a representative example. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, which exists as a mixture of isomers, these techniques are particularly critical. thegoodscentscompany.com

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, which is known to have a roasted, cocoa-like odor, GC-MS is ideal for identifying and quantifying the individual components of the isomeric mixture. researchgate.net

The GC column separates the different isomers and impurities based on their boiling points and interactions with the stationary phase. researchgate.net The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for identification. The analysis of sulfur-containing heterocyclic compounds often employs specific GC columns, such as those with a Carbowax stationary phase, to achieve optimal separation. google.com

A typical analysis of a commercial mixture of this compound might reveal the following components: thegoodscentscompany.com

| Component | Abundance |

| This compound | ≥ 64% |